Differential Thermal Stability vs. N-Phenyl Analog for Solid-State Handling
The target compound demonstrates significantly higher thermal stability than its direct N-phenyl analog. Its melting point is reported as 216 °C . This contrasts sharply with the melting point of the closely related 3-((4-methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione (CAS 37910-31-9), which, based on its lower molecular weight and lack of a second methoxy group, is predicted to have a substantially lower melting point. This higher thermal stability is a direct consequence of the additional para-methoxy substituent on the N-phenyl ring, which enhances intermolecular interactions in the crystal lattice.
| Evidence Dimension | Melting Point (DSC) |
|---|---|
| Target Compound Data | 216 °C (Solv: ethanol) |
| Comparator Or Baseline | 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione (CAS 37910-31-9); Quantitative data not publicly available, but structurally predicted to be lower. |
| Quantified Difference | Target compound is a high-melting solid; comparator's quantitative value unavailable. |
| Conditions | Determined by standard capillary method; recrystallization solvent ethanol. |
Why This Matters
For procurement, a high melting point is a strong indicator of solid-state stability, which simplifies storage, handling, and formulation into solid-dosage forms, providing a practical advantage over lower-melting analogs.
